molecular formula C7H8N2O B1659504 3(2H)-Pyridazinone, 2-(2-propenyl)- CAS No. 65536-87-0

3(2H)-Pyridazinone, 2-(2-propenyl)-

Cat. No. B1659504
CAS RN: 65536-87-0
M. Wt: 136.15 g/mol
InChI Key: XPEKHTWPFHMUHO-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 2-(2-propenyl)-, also known as 2-(2-propenyl)pyridazin-3(2H)-one, is a heterocyclic organic compound that belongs to the pyridazine family. It has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Anti-inflammatory Activity

Pyridazin-3(2H)-one derivatives are well known for their pronounced anti-inflammatory activity . They can be used in the treatment of conditions like arthritis and other inflammatory diseases.

Cardiovascular Effects

These compounds have shown significant cardiovascular effects . They have been reported to possess antihypertensive and cardiotonic activities, making them potentially useful in the treatment of various heart conditions.

Analgesic and Antinociceptive Activities

Pyridazin-3(2H)-one derivatives are also known for their analgesic and antinociceptive activities . This means they can be used to relieve pain and block the detection of painful or injurious stimulus by sensory neurons.

Antiulcer Activities

These compounds have demonstrated antiulcer activities , suggesting potential use in the treatment of ulcers.

Antidiabetic Properties

Recent reports have also highlighted the antidiabetic properties of Pyridazin-3(2H)-one derivatives . This opens up possibilities for their use in managing diabetes.

Anticonvulsant Properties

Pyridazin-3(2H)-one derivatives have been reported as having anticonvulsant properties , indicating potential use in the treatment of epilepsy and other seizure disorders.

Antiasthmatic Properties

These compounds have also been reported as antiasthmatic agents , suggesting potential use in the treatment of asthma.

Antimicrobial Properties

Lastly, Pyridazin-3(2H)-one derivatives have shown antimicrobial properties , indicating potential use in combating various bacterial and fungal infections.

properties

IUPAC Name

2-prop-2-enylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6-9-7(10)4-3-5-8-9/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKHTWPFHMUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481803
Record name 3(2H)-Pyridazinone, 2-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Pyridazinone, 2-(2-propenyl)-

CAS RN

65536-87-0
Record name 3(2H)-Pyridazinone, 2-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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